Cas no 14055-44-8 (Benzene,1-bromo-2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)- (9CI))

Benzene,1-bromo-2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)- (9CI) structure
14055-44-8 structure
Product Name:Benzene,1-bromo-2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)- (9CI)
CAS No:14055-44-8
MF:C12BrF9O
MW:411.017434120178
CID:233769
PubChem ID:297558
Update Time:2025-04-19

Benzene,1-bromo-2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-bromo-2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)- (9CI)
    • 1-bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)benzene
    • 4-BROMONONAFLUORODIPHENYL ETHER
    • (4-Brom-tetrafluorphenyl)-pentafluorphenyl-ether
    • 1-bromo-2,3,5,6-tetrafluoro-4-pentafluorophenoxybenzene
    • 1-Bromo-4-(pentafluorophenoxy)-2,3,5,6-tetrafluorobenzene
    • 4-Bromnonafluor-diphenylether
    • 4-Brom-nonafluordiphenyl-ether
    • 4-Brom-nonafluor-diphenylether
    • 4-Bromo-2,2',3,3',4',5,5',6,6'-nonafluorodiphenyl ether
    • 4-Bromoperfluorodiphenyl ether
    • 4-bromo-perfluorodiphenylether
    • 4-Brom-perfluordiphenylether
    • AC1L6RSS
    • NSC168741
    • PC6629
    • 1-Bromo-4-(pentafluorophenoxy)-2,3,5,6-tetrafluorobenzene, 4-Bromo-2,2',3,3',4',5,5',6,6'-nonafluorodiphenyl ether
    • DTXSID80305000
    • 1-(4-BROMO-2,3,5,6-TETRAFLUOROPHENOXY)-2,3,4,5,6-PENTAFLUOROBENZENE
    • NSC-168741
    • Benzene,1-bromo-2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)-(9ci)
    • AKOS025310250
    • 14055-44-8
    • SCHEMBL1994971
    • Inchi: 1S/C12BrF9O/c13-1-2(14)7(19)11(8(20)3(1)15)23-12-9(21)5(17)4(16)6(18)10(12)22
    • InChI Key: UHIGTBMVQHTRMG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=C(C(=C1F)F)OC1C(=C(C(=C(C=1F)F)F)F)F)F)F

Computed Properties

  • Exact Mass: 409.8988
  • Monoisotopic Mass: 409.89888g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent